molecular formula C12H18N2 B7877434 N-Methyl-2-(piperidin-1-yl)aniline 2HCl

N-Methyl-2-(piperidin-1-yl)aniline 2HCl

Cat. No.: B7877434
M. Wt: 190.28 g/mol
InChI Key: NAMUMBGRAOBCFF-UHFFFAOYSA-N
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Description

N-Methyl-2-(piperidin-1-yl)aniline 2HCl is an organic compound that belongs to the class of aniline derivatives It features a piperidine ring attached to an aniline moiety, with a methyl group on the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(piperidin-1-yl)aniline 2HCl typically involves the reaction of N-methylaniline with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where N-methylaniline is treated with piperidine in the presence of a suitable base, such as sodium hydroxide, at elevated temperatures. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The choice of method depends on factors like cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(piperidin-1-yl)aniline 2HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

N-Methyl-2-(piperidin-1-yl)aniline 2HCl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-2-(piperidin-1-yl)aniline 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the aniline moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methylaniline: Similar structure but lacks the piperidine ring.

    Piperidine: Contains the piperidine ring but lacks the aniline moiety.

    Aniline: Basic structure without the methyl group or piperidine ring.

Uniqueness

N-Methyl-2-(piperidin-1-yl)aniline 2HCl is unique due to the combination of the piperidine ring and the N-methylaniline structure. This combination imparts distinct chemical properties and potential biological activities that are not present in the individual components.

Properties

IUPAC Name

N-methyl-2-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-13-11-7-3-4-8-12(11)14-9-5-2-6-10-14/h3-4,7-8,13H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUMBGRAOBCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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